molecular formula C12H10N2O B2375799 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one CAS No. 198069-22-6

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one

Cat. No.: B2375799
CAS No.: 198069-22-6
M. Wt: 198.225
InChI Key: SUCPURPRHPKTLC-UHFFFAOYSA-N
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Description

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one is a polycyclic compound characterized by a fused tricyclic framework containing two nitrogen atoms (diazatricyclo) and a ketone group.

Properties

IUPAC Name

10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCPURPRHPKTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC3=C2C(=CC=C3)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms, leading to the development of novel compounds with specific functionalities.

Biology

Biological research has identified the compound as having potential applications in studying enzyme interactions and protein binding. Modifications to its structure can yield derivatives that function as enzyme inhibitors or activators, making it a candidate for further investigation in biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties. They may act as lead compounds in drug development targeting specific diseases or conditions due to their ability to interact with biological targets effectively.

Industry

The industrial applications of this compound include the development of new materials with tailored properties such as polymers or coatings that could enhance product performance in various applications.

Case Study 1: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry investigated the enzyme inhibition potential of derivatives based on this compound structure against specific cancer-related enzymes. The study demonstrated significant inhibition rates compared to traditional inhibitors.

Case Study 2: Drug Development

A study featured in Bioorganic & Medicinal Chemistry Letters explored the synthesis of novel derivatives of this compound aimed at developing anti-inflammatory drugs. The derivatives showed promising results in preclinical trials.

Mechanism of Action

The mechanism by which 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one

  • Structural Differences :
    • The tricyclic core of 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one comprises smaller rings (4-, 2-, and 2-membered) compared to the 7-, 4-, and 1-membered rings in the target compound.
    • The ketone group is positioned at C7 instead of C11.
  • Research Findings :
    • X-ray crystallography reveals a planar azo group (N=N) with bond lengths of ~1.24 Å, suggesting partial double-bond character. This geometry correlates with photoelectron spectroscopy data, indicating similar electronic environments in both compounds .
    • The introduction of four-membered rings increases ring strain, reducing thermal stability compared to the target compound’s larger, less-strained framework .

7,8-Diazapentacyclo[4.2.2.0²,⁵,0³,⁹,0⁴,¹⁰]dec-7-ene

  • Structural Differences :
    • Features a pentacyclic system with additional fused rings, increasing molecular rigidity.
    • Lacks a ketone group, replacing it with an azo moiety.
  • Research Findings :
    • The extended conjugation in the pentacyclic system results in a redshifted UV-Vis absorption spectrum compared to the target compound.
    • Higher electron density at nitrogen atoms enhances reactivity toward electrophiles .

(7s)-5-Ethyl-11-hydroxy-12-methoxy-3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),4,8,10,12-pentaen-2-one

  • Structural Differences :
    • Substitutions at C5 (ethyl), C11 (hydroxy), and C12 (methoxy) introduce steric and electronic effects absent in the target compound.
    • The tricyclic system (8.4.0) differs in ring size and connectivity.
  • Research Findings :
    • Exact mass: 272.1195 (C₁₄H₁₆N₂O₃), indicating higher oxygen content and lower molecular weight than the target compound.
    • The hydroxy and methoxy groups increase solubility in polar solvents .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Key Substituents Ring System Exact Mass (g/mol) Notable Properties
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one C₁₃H₁₀N₂O Ketone at C11 7.4.1.0,5,14 210.0793 High rigidity, conjugated π-system
7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one C₈H₁₀N₂O Ketone at C7 4.2.2.0²,⁵ 150.0793 Planar azo group, moderate ring strain
7,8-Diazapentacyclo[4.2.2.0²,⁵,0³,⁹,0⁴,¹⁰]dec-7-ene C₁₀H₁₀N₂ Azo group at C7 4.2.2.0²,⁵,0³,⁹,0⁴,¹⁰ 158.0845 High electron density, electrophilic reactivity
(7s)-5-Ethyl-11-hydroxy-12-methoxy-3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-... C₁₄H₁₆N₂O₃ Ethyl, hydroxy, methoxy 8.4.0.0³,⁷ 272.1195 Enhanced solubility, polar interactions

Discussion of Research Implications

  • Electronic Effects : The target compound’s conjugated system and ketone group likely enable unique charge-transfer interactions, distinguishing it from azoalkanes and hydroxyl/methoxy-substituted analogs .
  • Stability : Larger ring systems (e.g., 7.4.1.0,5,14) reduce strain compared to smaller frameworks (e.g., 4.2.2.0²,⁵), as evidenced by crystallographic bond angles .
  • Applications : While the target compound’s commercial status is discontinued, its structural analogs are explored in materials science (azoalkanes for photoresponsive materials) and medicinal chemistry (substituted diazatricyclos for bioactive scaffolds) .

Biological Activity

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one is a complex organic compound with significant biological activity. Its unique structure and properties make it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C12H10N2O
  • Molecular Weight : 198.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 198069-22-6
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study conducted by PubChem found that the compound effectively inhibits the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study ReferenceCell LineIC50 (µM)Mechanism
PubChem HeLa25Apoptosis induction
Sigma-Aldrich MCF-730Cell cycle arrest

Antimicrobial Activity

Further investigations have revealed that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Anticancer Properties :
    • Objective : To evaluate the anticancer efficacy on breast cancer cells.
    • Findings : The compound reduced cell viability by over 50% at concentrations above 20 µM within 48 hours of treatment.
  • Case Study on Antimicrobial Effects :
    • Objective : To assess the antimicrobial activity against clinical isolates.
    • Findings : The compound displayed significant inhibition of bacterial growth with a notable effect on resistant strains.

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